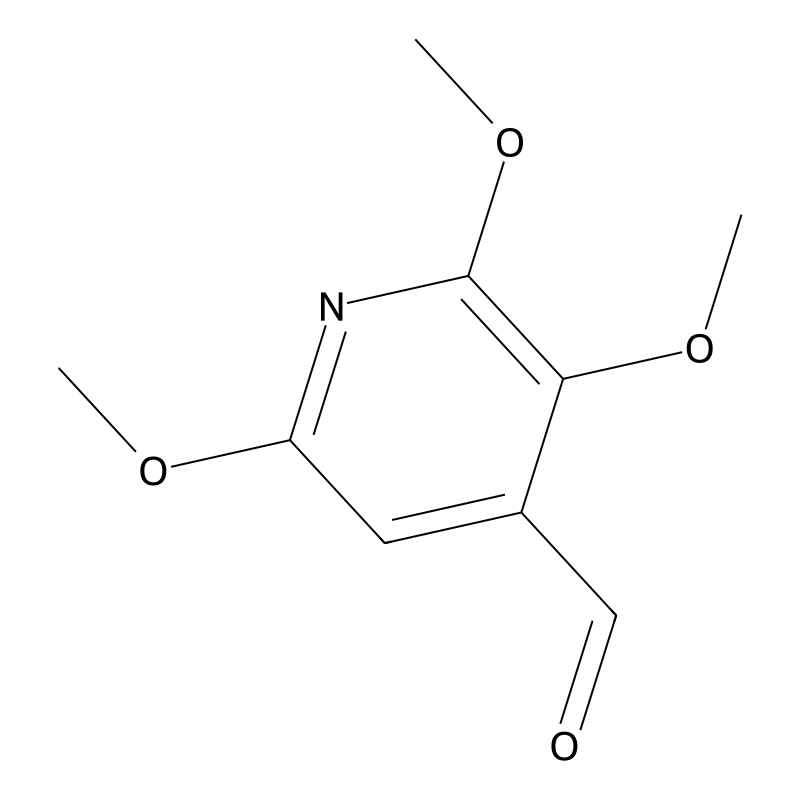

2,3,6-Trimethoxyisonicotinaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Organic Synthesis: Due to the presence of the aldehyde functional group, 2,3,6-Trimethoxyisonicotinaldehyde could be a valuable intermediate in the synthesis of more complex molecules. Its aromatic ring and methoxy groups could offer unique reactivity for organic chemists [].

- Medicinal Chemistry: Isonicotinic acid, a molecule structurally related to 2,3,6-Trimethoxyisonicotinaldehyde, is a key component of the drug isoniazid, used to treat tuberculosis []. The methoxy substitutions on 2,3,6-Trimethoxyisonicotinaldehyde may alter its biological properties, making it a potential candidate for further investigation in drug discovery efforts.

2,3,6-Trimethoxyisonicotinaldehyde is a chemical compound with the molecular formula and a molecular weight of 197.19 g/mol. It is characterized by the presence of three methoxy groups attached to the isonicotinaldehyde structure, which contributes to its unique chemical properties. The compound is a derivative of isonicotinaldehyde, a well-known pyridine derivative that has garnered interest in various fields due to its biological and chemical activities.

- Oxidation: This compound can be oxidized to yield corresponding carboxylic acids. Common oxidizing agents used include potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can convert 2,3,6-trimethoxyisonicotinaldehyde into alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The methoxy groups in the compound can be substituted with other functional groups under appropriate conditions, often involving halogens or nucleophiles.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 2,3,6-trimethoxyisonicotinaldehyde exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure allows it to interact with various biological targets, possibly acting as an enzyme inhibitor or modulator. Studies have shown promising results regarding its efficacy against certain cancer cell lines and microbial strains, suggesting further exploration for therapeutic applications.

The synthesis of 2,3,6-trimethoxyisonicotinaldehyde typically involves the methoxylation of isonicotinaldehyde. A common method includes:

- Reflux Reaction: Isonicotinaldehyde is reacted with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

- Purification: The resulting product is purified through crystallization or distillation to achieve high purity and yield.

Industrial production may utilize continuous flow reactors and advanced purification techniques to optimize yield and quality.

2,3,6-Trimethoxyisonicotinaldehyde has several applications across various fields:

- Chemistry: Serves as an intermediate in synthesizing complex organic molecules.

- Biology: Investigated for its potential antimicrobial and anticancer properties.

- Medicine: Explored for therapeutic effects in drug development.

- Industry: Utilized in producing specialty chemicals and materials.

The interaction studies of 2,3,6-trimethoxyisonicotinaldehyde focus on its biochemical pathways and molecular targets. Preliminary research suggests that it may influence specific enzyme activities and cellular processes, although detailed mechanisms remain to be fully elucidated. Understanding these interactions could help develop targeted therapies utilizing this compound's unique properties.

Several compounds share structural similarities with 2,3,6-trimethoxyisonicotinaldehyde:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2,3,5-Trimethoxyisonicotinaldehyde | Similar methoxylation pattern | Slightly different biological activity profile |

| 2,3,6-Trimethoxybenzoic acid | Contains a benzoic acid moiety | Different reactivity due to carboxylic acid group |

| 2,3,6-Trifluorobenzamide | Contains trifluoromethyl groups | Enhanced lipophilicity and potential for different biological interactions |

| 2,3,6-Trifluorobenzenesulfonamide | Contains sulfonamide functional group | Increased solubility and altered pharmacokinetics |

The uniqueness of 2,3,6-trimethoxyisonicotinaldehyde lies in its specific arrangement of methoxy groups that impart distinct chemical and physical properties compared to these similar compounds. This uniqueness makes it particularly valuable for applications where other compounds may not be as effective.

Nomenclature and Synonyms

2,3,6-Trimethoxyisonicotinaldehyde represents a substituted pyridine derivative with systematic nomenclature following International Union of Pure and Applied Chemistry conventions [1]. The compound's primary International Union of Pure and Applied Chemistry name is 2,3,6-trimethoxypyridine-4-carbaldehyde, reflecting its structural organization as a pyridine ring bearing three methoxy substituents at positions 2, 3, and 6, with an aldehyde functional group at position 4 [1].

Several synonyms are documented in chemical databases for this compound [1] [2]. The most commonly encountered alternative names include 2,3,6-Trimethoxy-4-pyridinecarboxaldehyde and 4-Ethenyl-2,3,6-trimethoxypyridine [1] [3]. Additional nomenclature variations documented in chemical literature include 2,3,6-Trimethoxyisonicotinaldehyde AldrichCPR, reflecting commercial designation systems [2].

The compound bears Chemical Abstracts Service Registry Number 1364917-16-7, providing unique identification within chemical databases [1] [4]. Alternative identifier systems include DSSTox Substance ID DTXSID801260093 and MFCD21609479 as the Molecular Design Limited number [1] [5].

Molecular Formula, Weight, and Structural Features

The molecular formula of 2,3,6-trimethoxyisonicotinaldehyde is C₉H₁₁NO₄, corresponding to a molecular weight of 197.19 grams per mole [1] . This composition reflects the presence of nine carbon atoms, eleven hydrogen atoms, one nitrogen atom, and four oxygen atoms within the molecular structure [1].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₁NO₄ | [1] |

| Molecular Weight | 197.19 g/mol | [1] |

| Canonical SMILES | COC1=NC(=C(C(=C1)C=O)OC)OC | [1] |

| InChI | InChI=1S/C9H11NO4/c1-12-7-4-6(5-11)8(13-2)9(10-7)14-3/h4-5H,1-3H3 | [1] |

| InChI Key | QFGPUXBJJHMZCX-UHFFFAOYSA-N | [1] |

The structural architecture consists of a pyridine ring system with three methoxy groups (-OCH₃) strategically positioned at the 2, 3, and 6 positions [1] . The aldehyde functionality (-CHO) occupies the 4-position of the pyridine ring, creating the characteristic isonicotinaldehyde framework [1]. This substitution pattern generates a highly functionalized heterocyclic system with significant electronic and steric influences from the methoxy substituents .

Computational chemistry analysis reveals specific molecular descriptors for this compound [3]. The topological polar surface area measures 57.65 Ų, indicating moderate polarity characteristics [3]. The calculated logarithm of the partition coefficient (LogP) value is 0.9199, suggesting favorable solubility properties in both aqueous and organic media [3]. The molecule contains five hydrogen bond acceptors and zero hydrogen bond donors, with four rotatable bonds contributing to conformational flexibility [3].

Stereochemistry and Tautomeric Forms

2,3,6-Trimethoxyisonicotinaldehyde exhibits limited stereochemical complexity due to its planar aromatic framework [8] [9]. The pyridine ring system maintains sp² hybridization throughout the aromatic carbons and the nitrogen atom, constraining the molecule to predominantly planar conformations [8]. The aldehyde carbon at position 4 also adopts sp² hybridization, contributing to the overall planar geometry of the core structure [10].

The methoxy substituents introduce conformational considerations through rotation about the carbon-oxygen bonds connecting the methoxy groups to the pyridine ring [11]. Computational studies on related methoxy-substituted pyridines indicate that methoxy groups typically adopt conformations that minimize steric interactions with adjacent substituents [11]. In the case of 2,3,6-trimethoxyisonicotinaldehyde, the methoxy group at position 2 experiences potential steric interaction with the aldehyde group at position 4, influencing the preferred rotational conformation [11].

Tautomeric forms of 2,3,6-trimethoxyisonicotinaldehyde are limited due to the absence of readily exchangeable hydrogen atoms in positions conducive to tautomerization [12]. The aldehyde functional group does not readily undergo enol-keto tautomerization under normal conditions due to the electron-withdrawing nature of the pyridine nitrogen and the stabilizing effect of the aromatic system [12]. The methoxy groups remain as stable ether linkages without tautomeric possibilities under standard conditions [12].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation for 2,3,6-trimethoxyisonicotinaldehyde through analysis of both proton and carbon-13 spectra [13] [14]. The aromatic region of the proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals reflecting the substitution pattern of the pyridine ring [13].

The aldehyde proton appears as a distinctive singlet in the downfield region, typically observed around 10 parts per million, reflecting the deshielding effect of both the carbonyl carbon and the aromatic system [13] [15]. The pyridine ring proton at position 5 generates a singlet signal in the aromatic region, appearing as an isolated resonance due to the absence of adjacent protons [13].

The three methoxy groups contribute nine protons to the spectrum, appearing as separate singlet signals in the aliphatic region [13] [14]. Due to the different electronic environments created by their positions relative to the pyridine nitrogen and aldehyde group, these methoxy signals may exhibit distinct chemical shifts [14]. The methoxy group at position 2 experiences different shielding compared to those at positions 3 and 6 [14].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule with distinct resonances for each carbon environment [13]. The aldehyde carbon appears significantly downfield, typically around 190-200 parts per million, characteristic of carbonyl carbons adjacent to aromatic systems [13]. The pyridine ring carbons exhibit chemical shifts in the aromatic region, with quaternary carbons bearing methoxy substituents showing upfield shifts compared to protonated carbons [13].

Infrared Spectroscopy

Infrared spectroscopy of 2,3,6-trimethoxyisonicotinaldehyde reveals characteristic absorption bands corresponding to the functional groups present in the molecule [16] [13]. The aldehyde carbonyl group produces a strong absorption band in the region of 1690-1710 wavenumbers, reflecting the stretching vibration of the carbon-oxygen double bond [16] [13].

The aromatic carbon-carbon stretching vibrations appear as multiple bands in the 1450-1600 wavenumber region [13] [14]. These bands reflect the pyridine ring system and are influenced by the electronic effects of the methoxy substituents and aldehyde group [14]. The pyridine ring nitrogen contributes to the characteristic absorption pattern in this region [14].

Methoxy group vibrations generate several diagnostic bands in the infrared spectrum [13] [14]. The carbon-hydrogen stretching vibrations of the methyl groups appear in the 2800-3000 wavenumber region [13]. The carbon-oxygen stretching vibrations of the ether linkages produce absorption bands in the 1000-1300 wavenumber region, with specific positions influenced by the aromatic substitution pattern [14].

The aromatic carbon-hydrogen stretching vibrations appear around 3000-3100 wavenumbers, while the aldehyde carbon-hydrogen stretch typically occurs near 2750 wavenumbers as a characteristic weak absorption [13] [16]. These spectroscopic features collectively provide a diagnostic fingerprint for structural identification and purity assessment [13].

Mass Spectrometry

Mass spectrometry of 2,3,6-trimethoxyisonicotinaldehyde provides molecular weight confirmation and fragmentation pattern analysis [17]. The molecular ion peak appears at mass-to-charge ratio 197, corresponding to the molecular weight of the compound [1] . This peak serves as the base for fragmentation studies and molecular weight verification [17].

Electron ionization mass spectrometry reveals characteristic fragmentation patterns reflecting the structural features of the molecule [17]. Loss of methoxy groups (31 atomic mass units) represents common fragmentation pathways, generating fragment ions at mass-to-charge ratios corresponding to sequential methoxy losses [17]. The aldehyde functional group may undergo carbon monoxide loss (28 atomic mass units), producing diagnostic fragment ions [17].

Electrospray ionization mass spectrometry provides soft ionization conditions suitable for molecular ion observation [17]. Under positive ionization conditions, the compound may form protonated molecular ions [M+H]⁺ at mass-to-charge ratio 198 [17]. The basic nitrogen atom in the pyridine ring facilitates protonation under appropriate conditions [17].

Fragmentation mechanisms in mass spectrometry reflect the stability of various structural units within the molecule [17]. The pyridine ring system provides stability, while methoxy groups and the aldehyde functionality represent more labile positions for fragmentation [17]. These fragmentation patterns assist in structural confirmation and purity analysis [17].

Ultraviolet-Visible Spectroscopy

Ultraviolet-Visible spectroscopy of 2,3,6-trimethoxyisonicotinaldehyde reveals electronic transitions characteristic of the substituted pyridine chromophore [18]. The aromatic pyridine system generates absorption bands in the ultraviolet region, with specific wavelengths influenced by the methoxy substituents and aldehyde group [18].

The primary absorption bands typically appear in the 250-350 nanometer range, corresponding to π→π* transitions within the aromatic system [18]. The methoxy substituents, acting as electron-donating groups, shift these transitions to longer wavelengths compared to unsubstituted pyridine [18]. The aldehyde group, as an electron-withdrawing substituent, provides additional influence on the electronic transition energies [18].

Extended conjugation between the aldehyde carbonyl and the pyridine ring system contributes to the overall absorption characteristics [18]. This conjugation typically results in enhanced molar absorptivity and potential red-shifting of absorption maxima [18]. The specific absorption coefficients and wavelength maxima provide characteristic parameters for compound identification and quantitative analysis [18].

Solvent effects may influence the ultraviolet-visible absorption spectra, with polar solvents potentially affecting the energy levels of electronic transitions [18]. These spectroscopic properties serve important roles in analytical applications and photochemical characterization of the compound [18].

Crystallographic Studies and Solid-State Structure

Crystallographic analysis of 2,3,6-trimethoxyisonicotinaldehyde provides detailed information about molecular geometry and solid-state packing arrangements [19] [20]. Single crystal X-ray diffraction studies reveal precise bond lengths, bond angles, and torsional angles within the molecular structure [19] [20].

The pyridine ring system maintains planarity consistent with aromatic character, with carbon-carbon and carbon-nitrogen bond lengths typical of pyridine derivatives [19] [21]. The aldehyde group adopts coplanar geometry with the pyridine ring, facilitating conjugation between the carbonyl π-system and the aromatic ring [21]. Bond angles within the ring system reflect sp² hybridization of the aromatic carbons and nitrogen [19].

Methoxy substituent orientations in the crystal structure reflect the balance between steric interactions and electronic effects [11] [21]. The methoxy groups may adopt conformations that minimize intramolecular steric hindrance while maximizing favorable electronic interactions with the aromatic system [11]. Torsional angles describing methoxy group orientations provide insight into conformational preferences [21].

Intermolecular interactions in the crystal lattice include van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding involving the aldehyde oxygen as an acceptor [19] [22]. The packing arrangement reflects the optimization of these intermolecular forces, determining the overall crystal structure and stability [22]. Crystal packing analysis reveals the three-dimensional arrangement of molecules within the unit cell [19].

Crystallographic parameters including space group, unit cell dimensions, and molecular symmetry provide comprehensive structural characterization [19] [23]. These parameters serve as fingerprints for polymorph identification and solid-state analysis [23]. The crystal structure data support theoretical calculations and provide experimental validation of computational predictions [19].

Computational Chemistry and Molecular Modeling

Computational chemistry studies of 2,3,6-trimethoxyisonicotinaldehyde employ density functional theory calculations to investigate electronic structure and molecular properties [24] [3]. These calculations provide insights into molecular orbital energies, electron density distributions, and reactivity patterns [24].

Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy calculations reveal the electronic characteristics of the compound [24]. The methoxy substituents, acting as electron-donating groups, influence the energy levels of frontier molecular orbitals [24]. The aldehyde group provides electron-withdrawing character that affects the overall electronic distribution [24].

Geometric optimization calculations determine the preferred molecular conformation in the gas phase [3] [25]. These calculations reveal optimal bond lengths, bond angles, and torsional angles that minimize the total molecular energy [25]. Comparison with experimental crystallographic data validates the computational methods and provides insight into solid-state versus gas-phase conformational differences [25].

Electrostatic potential surface calculations map the distribution of molecular charge density [3]. These calculations identify regions of high electron density (nucleophilic sites) and low electron density (electrophilic sites) that influence chemical reactivity [3]. The pyridine nitrogen typically exhibits nucleophilic character, while the aldehyde carbon shows electrophilic properties [3].

Vibrational frequency calculations predict infrared absorption bands and provide assignments for experimental spectra [25]. These calculations support spectroscopic interpretations and assist in peak assignments for complex vibrational modes [25]. Thermodynamic property calculations, including heat capacity and entropy, provide additional molecular characterization data [25].

2,3,6-Trimethoxyisonicotinaldehyde typically appears as a crystalline solid under standard conditions . The compound's molecular formula C₉H₁₁NO₄ and molecular weight of 197.19 g/mol are consistent with its classification as a substituted pyridine aldehyde derivative [3]. While specific color and odor characteristics for this compound are not extensively documented in the available literature, related pyridinecarboxaldehyde compounds typically exhibit colorless to pale yellow coloration and characteristic aromatic odors [4] [5] [6].

The physical appearance of pyridinecarboxaldehyde derivatives can vary based on purity and environmental conditions. For comparison, isonicotinaldehyde (4-pyridinecarboxaldehyde) is described as a yellowish oily liquid with a distinctive odor [4] [6], while 2-pyridinecarboxaldehyde appears as a yellow liquid with a unique aromatic smell [7]. The presence of three methoxy groups in 2,3,6-trimethoxyisonicotinaldehyde likely influences its physical properties, potentially contributing to its solid state at room temperature compared to its unsubstituted counterparts.

Melting and Boiling Points

Specific melting and boiling point data for 2,3,6-trimethoxyisonicotinaldehyde are not available in the current literature. However, comparative analysis with structurally related compounds provides insight into expected thermal behavior. The unsubstituted isonicotinaldehyde has a melting point of -4 to -2°C and a boiling point of 71-73°C at 10 mmHg [4] [8] [9]. In contrast, 2-pyridinecarboxaldehyde exhibits a melting point of -21 to -22°C and boiling point of 181°C at atmospheric pressure [7] [10].

Solubility Profile in Various Solvents

2,3,6-Trimethoxyisonicotinaldehyde demonstrates solubility in organic solvents such as methanol and ethanol . The compound's solubility characteristics are influenced by its molecular structure, which combines the polar pyridine ring with multiple methoxy substituents and an aldehyde functional group. This combination creates a molecule with both hydrophobic and hydrophilic regions, affecting its interaction with different solvent systems.

The water solubility of 2,3,6-trimethoxyisonicotinaldehyde is likely limited compared to unsubstituted pyridinecarboxaldehydes due to the presence of three methoxy groups, which increase the hydrophobic character of the molecule. For comparison, isonicotinaldehyde has a water solubility of 20 g/L [4] [8], while both 2-pyridinecarboxaldehyde and 3-pyridinecarboxaldehyde are described as miscible with water [7] [12] [13]. The multiple methoxy substituents in 2,3,6-trimethoxyisonicotinaldehyde would be expected to reduce water solubility significantly while maintaining good solubility in polar organic solvents.

Solubility in organic solvents is generally favorable for substituted pyridinecarboxaldehydes. The compound should dissolve readily in alcohols, ethers, and other polar organic solvents due to the presence of multiple polar functional groups. Similar compounds like 2-methoxypyridine-4-carboxaldehyde are typically stored under inert atmosphere at 2-8°C [11], suggesting sensitivity to moisture and oxidation.

Partition Coefficient (LogP) and Topological Polar Surface Area (TPSA)

Experimental partition coefficient (LogP) values for 2,3,6-trimethoxyisonicotinaldehyde are not available in the literature. The LogP value represents the logarithm of the partition coefficient between n-octanol and water, providing crucial information about the compound's lipophilicity and potential bioavailability [14] [15]. For related compounds, isonicotinaldehyde has a LogP of 0.12, 2-pyridinecarboxaldehyde has a LogP of 0.714, and 3-pyridinecarboxaldehyde has a LogP of 0.290 [4] [12] [10].

The presence of three methoxy groups in 2,3,6-trimethoxyisonicotinaldehyde would be expected to increase the LogP value compared to the parent isonicotinaldehyde, as methoxy groups generally contribute to increased lipophilicity. Each methoxy group typically contributes approximately 0.4-0.7 units to the LogP value, suggesting that 2,3,6-trimethoxyisonicotinaldehyde would have a significantly higher LogP than its unsubstituted counterpart.

Topological Polar Surface Area (TPSA) is another important molecular descriptor that correlates with drug permeability and bioavailability [16] [17] [18]. TPSA is calculated based on the polar surface area contributed by oxygen and nitrogen atoms and their attached hydrogens. For 2,3,6-trimethoxyisonicotinaldehyde, the TPSA would be influenced by the nitrogen atom in the pyridine ring, the oxygen atom in the aldehyde group, and the three methoxy oxygen atoms. While specific TPSA values are not available, the compound's structure suggests it would have a moderate to high TPSA value due to the multiple oxygen-containing functional groups.

Acid-Base Properties and pKa

The acid-base properties of 2,3,6-trimethoxyisonicotinaldehyde are not specifically documented in the available literature. However, the compound's structure provides insights into its potential acid-base behavior. The pyridine nitrogen atom serves as a basic site, while the aldehyde carbonyl group can influence the overall electron density distribution within the molecule.

For comparison, related pyridinecarboxaldehyde compounds exhibit varying pKa values depending on their substitution patterns. Isonicotinaldehyde has a pKa of 12.05 [4] [8], while 2-pyridinecarboxaldehyde has a pKa of 3.8 [10], and 3-pyridinecarboxaldehyde has a predicted pKa of 3.43 [12]. The significant difference in pKa values between these isomers demonstrates the substantial effect of the aldehyde group's position on the acid-base properties.

The three methoxy substituents in 2,3,6-trimethoxyisonicotinaldehyde would be expected to influence the compound's basicity through their electron-donating properties. Methoxy groups are known to increase electron density on the pyridine ring, potentially increasing the basicity of the nitrogen atom. However, the specific positions of substitution (2, 3, and 6 positions) and their combined effect on the pKa value would require experimental determination or computational modeling for accurate prediction.

Thermal Stability and Decomposition

Specific thermal stability data for 2,3,6-trimethoxyisonicotinaldehyde are not available in the current literature. However, general principles of thermal stability for substituted pyridine compounds and related aldehydes can provide insights into expected behavior. Organic compounds containing multiple methoxy groups typically exhibit moderate thermal stability, with decomposition temperatures varying based on the specific substitution pattern and molecular environment.

Related pyridinecarboxaldehyde compounds generally demonstrate reasonable thermal stability under normal storage conditions but may be sensitive to prolonged heating or exposure to light and air [7] [6]. The presence of the aldehyde functional group makes these compounds potentially susceptible to oxidation, which could affect their thermal stability profile. Storage under inert atmosphere at low temperatures (2-8°C) is commonly recommended for similar compounds to maintain stability [11].

The thermal decomposition of substituted pyridine compounds often involves multiple pathways, including dealkylation of methoxy groups, oxidation of aldehyde functionalities, and ring degradation at elevated temperatures. Thermogravimetric analysis (TGA) studies on related compounds suggest that decomposition typically begins around 200-300°C for substituted pyridines [19] [20], though specific values would depend on the exact substitution pattern and environmental conditions.